molecular formula C9H9Cl2NO2 B009612 2-amino-3-(2,6-dichlorophenyl)propanoic Acid CAS No. 110300-03-3

2-amino-3-(2,6-dichlorophenyl)propanoic Acid

Cat. No. B009612
M. Wt: 234.08 g/mol
InChI Key: LWFYNRYRKMEIIJ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 2-amino-3-(2,6-dichlorophenyl)propanoic acid and related compounds involves several chemical processes. For instance, the synthesis of similar chlorinated acids involves specific antagonists of GABA at the GABAB receptor, highlighting the detailed synthetic pathways utilized to obtain such compounds (Abbenante, Hughes, & Prager, 1997). Another method includes the microwave-assisted synthesis of 2-aminothiophene-3-carboxylic acid derivatives, demonstrating the efficiency of modern techniques in synthesizing structurally similar compounds (Hesse, Perspicace, & Kirsch, 2007).

Molecular Structure Analysis

The molecular structure and vibrational spectra of related compounds have been extensively studied using spectroscopic and structural investigations. For example, a study presented the vibrational spectra and structural analysis of compounds similar to 2-amino-3-(2,6-dichlorophenyl)propanoic acid, using experimental and theoretical approaches, revealing insights into the stability and reactivity of the molecule (Vanasundari, Balachandran, Kavimani, & Narayana, 2018).

Chemical Reactions and Properties

Chemical reactions involving 2-amino-3-(2,6-dichlorophenyl)propanoic acid or its derivatives often lead to the formation of complex structures with varied biological activities. A notable reaction pathway is the preparation of racemic 2-amino-3-(heteroaryl)propanoic acids, showcasing the diverse synthetic strategies employed to obtain compounds with specific functional groups (Kitagawa, Khandmaa, Fukumoto, & Asada, 2004).

Physical Properties Analysis

The physical properties of 2-amino-3-(2,6-dichlorophenyl)propanoic acid derivatives, such as solubility, melting point, and crystal structure, play a crucial role in their application and behavior in various chemical and biological environments. Studies focused on the crystal and molecular structure of related compounds provide valuable information on the physical characteristics and stability of these molecules (Kourkoumelis, Kovala‐Demertzi, & Tiekink, 1999).

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and interactions with other molecules, are essential for understanding the behavior of 2-amino-3-(2,6-dichlorophenyl)propanoic acid in chemical and biological systems. Research into the synthesis and structural studies of diorganotin(IV) compounds derived from similar molecules sheds light on the coordination chemistry and potential applications of these compounds (Baul, Kehie, Chanu, Duthie, & Höpfl, 2013).

Scientific Research Applications

  • Bioactive Compound Development : Lei Chen et al. (2016) noted that 2-Acetoxy-3-(3,4-diacetoxyphenyl)propanoic acid, a derivative, enhances the chemical stability and liposolubility of danshensu, suggesting its potential as a bioactive compound (Chen et al., 2016).

  • Asymmetric Hydrogenation Catalysts : A study by O'reilly et al. (1990) developed a catalyst system for asymmetric hydrogenation, which aids in the enantiomerically pure preparation of (S)-2-amino-3-(3,4-dimethoxyphenyl)propanoic acid, a related compound (O'reilly et al., 1990).

  • Pharmaceutical Agent Development : Yunping Zhoujin et al. (2022) found that 2-DCABA (a derivative of 2-amino-3-(2,6-dichlorophenyl)propanoic Acid) has potential as a non-steroidal anti-inflammatory drug due to its polymorphism and cocrystal salt formation (Zhoujin et al., 2022).

  • Antibacterial and Antifungal Activities : Bhatti et al. (2000) reported that organotin compounds of 2-(2,6-dichlorophenyl)aminophenyl-acetic acid anion exhibit significant antibacterial and antifungal activities (Bhatti et al., 2000).

  • GABAB Receptor Antagonists : Abbenante et al. (1997) synthesized 3-amino-3-(4-chlorophenyl)propanoic acid and its derivatives, which were found to be weak specific antagonists of GABA at the GABAB receptor (Abbenante et al., 1997).

  • Biocatalysis in Pharmaceutical Intermediates : Li et al. (2013) demonstrated that Methylobacterium Y1-6 can effectively produce S-3-amino-3-phenylpropionic acid, a pharmaceutical intermediate, with high enantioselective activity (Li et al., 2013).

  • Fluorescence Derivatisation for Biological Assays : Frade et al. (2007) synthesized amino acid derivatives with 3-(naphthalen-1-ylamino)propanoic acid, exhibiting strong fluorescence suitable for biological assays (Frade et al., 2007).

  • Antimicrobial Activity of Synthesized Compounds : Patel et al. (2010) found that synthesized compounds of 2-[2-(2,6-dichlorophenyl)amino]benzyl-3-(5-substituted phenyl-4,5-dihydro-1H-pyrazol-3-yl-amino)-6,8-dibromoquinazolin-4(3H)ones exhibited promising antibacterial and antifungal activities (Patel et al., 2010).

properties

IUPAC Name

2-amino-3-(2,6-dichlorophenyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9Cl2NO2/c10-6-2-1-3-7(11)5(6)4-8(12)9(13)14/h1-3,8H,4,12H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWFYNRYRKMEIIJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)CC(C(=O)O)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9Cl2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-amino-3-(2,6-dichlorophenyl)propanoic Acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-amino-3-(2,6-dichlorophenyl)propanoic Acid
Reactant of Route 2
2-amino-3-(2,6-dichlorophenyl)propanoic Acid
Reactant of Route 3
2-amino-3-(2,6-dichlorophenyl)propanoic Acid
Reactant of Route 4
2-amino-3-(2,6-dichlorophenyl)propanoic Acid
Reactant of Route 5
2-amino-3-(2,6-dichlorophenyl)propanoic Acid
Reactant of Route 6
2-amino-3-(2,6-dichlorophenyl)propanoic Acid

Citations

For This Compound
1
Citations
AD Mood - 2019 - search.proquest.com
Design, Synthesis, and Analysis of Potent Antifungal Azole Synergizer Small Molecules and Computational and Deep Learning Approaches for Chemical Reaction Prediction Design, …
Number of citations: 2 search.proquest.com

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